molecular formula C6HCl3N2S B12978900 4,6,7-Trichlorothieno[3,2-d]pyrimidine

4,6,7-Trichlorothieno[3,2-d]pyrimidine

Cat. No.: B12978900
M. Wt: 239.5 g/mol
InChI Key: FSCXLQAPTXFAEE-UHFFFAOYSA-N
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Description

4,6,7-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core substituted with three chlorine atoms at positions 4, 6, and 6. This scaffold is of significant interest in medicinal chemistry and materials science due to its electron-deficient nature, which enhances reactivity in nucleophilic substitution reactions. The chlorine substituents modulate electronic properties, solubility, and biological activity, making it a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors and serotonin receptor modulators .

Properties

Molecular Formula

C6HCl3N2S

Molecular Weight

239.5 g/mol

IUPAC Name

4,6,7-trichlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6HCl3N2S/c7-2-3-4(12-6(2)9)5(8)11-1-10-3/h1H

InChI Key

FSCXLQAPTXFAEE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)SC(=C2Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,6,7-Trichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4,6,7-trichlorothieno[3,2-d]pyrimidine with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties
This compound* C₆HCl₃N₂S 239.51† 4,6,7 High electrophilicity, low solubility
2,4,6-Trichlorothieno[3,2-d]pyrimidine C₆HCl₃N₂S 239.51 2,4,6 Reactive at C2, C4, C6 for substitution
2,4,8-Trichloropyrido[3,4-d]pyrimidine C₇H₂Cl₃N₃ 234.47 2,4,8 Pyrido core enhances π-stacking
2-Chlorothieno[3,2-d]pyrimidine C₆H₃ClN₂S 170.62 2 Improved solubility, moderate reactivity
4,5-Dichlorothieno[2,3-d]pyrimidine C₆H₂Cl₂N₂S 205.07 4,5 Intermediate for antitumor agents

*Assumed structure based on nomenclature; †Calculated from .

Key Observations:
  • Chlorine Substitution: Increasing chlorine atoms (e.g., tri- vs. di- or mono-substituted) elevates molecular weight and reduces solubility in polar solvents due to hydrophobic effects .
  • Core Structure: Replacing the thieno ring with a pyrido system (e.g., 2,4,8-trichloropyrido[3,4-d]pyrimidine) introduces additional nitrogen atoms, altering electronic properties and biological target interactions .

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